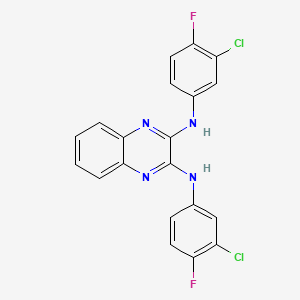
N,N'-bis(3-chloro-4-fluorophenyl)quinoxaline-2,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science. This particular compound is characterized by the presence of two 3-chloro-4-fluorophenyl groups attached to the quinoxaline core, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE typically involves the condensation of 3-chloro-4-fluoroaniline with a suitable quinoxaline precursor. One common method is the reaction of 3-chloro-4-fluoroaniline with 2,3-dichloroquinoxaline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the phenyl rings can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoxaline core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield derivatives with various substituents on the phenyl rings, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biological Studies: The compound is used in studies to understand its interactions with biological targets such as enzymes and receptors.
Material Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The presence of chloro and fluoro substituents can enhance its binding affinity and selectivity towards these targets. The quinoxaline core can also participate in redox reactions, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N2,N3-BIS(4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE: Similar structure but lacks the chloro substituent.
2,3-DI(THIO-4-CHLOROPHENYL)QUINOXALINE: Contains thio groups instead of fluoro groups.
BENZIMIDAZO[2’,1’2,3]THIAZOLO[4,5-B]QUINOXALINE: A pentacyclic compound with different substituents.
Uniqueness
N2,N3-BIS(3-CHLORO-4-FLUOROPHENYL)QUINOXALINE-2,3-DIAMINE is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its stability, binding affinity, and selectivity towards specific targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H12Cl2F2N4 |
|---|---|
Molecular Weight |
417.2 g/mol |
IUPAC Name |
2-N,3-N-bis(3-chloro-4-fluorophenyl)quinoxaline-2,3-diamine |
InChI |
InChI=1S/C20H12Cl2F2N4/c21-13-9-11(5-7-15(13)23)25-19-20(26-12-6-8-16(24)14(22)10-12)28-18-4-2-1-3-17(18)27-19/h1-10H,(H,25,27)(H,26,28) |
InChI Key |
QXNBMJMLLGVNER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)NC3=CC(=C(C=C3)F)Cl)NC4=CC(=C(C=C4)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~1~-({2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-1H-tetrazole-1,5-diamine](/img/structure/B12478262.png)
![N-(3-methoxypropyl)-2-{[(3-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B12478268.png)
![2-ethyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B12478277.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12478280.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-{2-[(2-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B12478291.png)
![[3-(Hydroxymethyl)-8-propyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol](/img/structure/B12478299.png)
![1-[5-(3-chloro-4-fluorophenyl)furan-2-yl]-N-(4-methoxybenzyl)methanamine](/img/structure/B12478307.png)
![4-Chloro-3-{[(4-chloro-2-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B12478312.png)
![N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B12478320.png)
![3-[(2,6-Diethylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12478324.png)
![1-{[Bis(prop-2-EN-1-YL)amino]methyl}indole-2,3-dione](/img/structure/B12478329.png)
![2-amino-6,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12478338.png)
![1-[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12478346.png)
